molecular formula C11H16N2 B2728976 3-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1256804-61-1

3-Methyl-5-(piperidin-4-yl)pyridine

Cat. No. B2728976
M. Wt: 176.263
InChI Key: NRALKTSCMNAXHZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-4-yl)pyridine is a compound with the CAS Number: 1256804-61-1 . It has a molecular weight of 176.26 . The IUPAC name for this compound is 3-methyl-5-(4-piperidinyl)pyridine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 3-Methyl-5-(piperidin-4-yl)pyridine is 1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3 . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

3-Methyl-5-(piperidin-4-yl)pyridine is a solid, semi-solid, liquid, or lump substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. These studies focus on predicting inhibition efficiencies of specific piperidine derivatives, providing insights into their potential as corrosion inhibitors in material science and engineering applications (Kaya et al., 2016).

Synthesis of Piperidine Derivatives

Research has been conducted on developing novel methods for the synthesis of piperidine derivatives, which are significant in medicinal chemistry. One such study proposes a new method for synthesizing "3-(pyrrolidin-1-yl)piperidine," a compound of major importance in medicinal chemistry, highlighting the chemical versatility and applicability of piperidine derivatives in synthesizing biologically active compounds (Smaliy et al., 2011).

Synthesis and Structure of Thioanalogues

The synthesis and structural analysis of thioanalogues of piperidine derivatives have been explored, demonstrating the compounds' spectral characteristics and confirming their structures through various spectroscopic methods. Such research underscores the chemical diversity and structural complexity achievable with piperidine frameworks, contributing to the field of organic chemistry and drug design (Wojciechowska-Nowak et al., 2011).

Catalytic Methylation of Pyridines

A catalytic method directly introduces a methyl group onto the pyridine aromatic ring, using methanol and formaldehyde as key reagents. This research showcases the innovative application of piperidine derivatives in catalysis and organic synthesis, expanding the toolbox for modifying aromatic compounds (Grozavu et al., 2020).

Luminescence of Novel Co-Crystals

Studies on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with piperidine derivatives reveal their potential applications in crystal engineering. This research highlights the ability of piperidine derivatives to influence the luminescent properties of materials, offering opportunities in materials science for developing new luminescent materials (Li et al., 2015).

Safety And Hazards

The compound is classified under GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods of piperidine derivatives, including 3-Methyl-5-(piperidin-4-yl)pyridine, and exploring their potential applications in drug design and pharmaceuticals .

properties

IUPAC Name

3-methyl-5-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALKTSCMNAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(piperidin-4-yl)pyridine

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